Product packaging for Bicyclo[1.1.1]pentane-1-methanamine(Cat. No.:)

Bicyclo[1.1.1]pentane-1-methanamine

Cat. No.: B13330034
M. Wt: 97.16 g/mol
InChI Key: CMTDDETYQKOUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[1.1.1]pentane-1-methanamine (CAS 1823331-12-9) is a chemical building block of high interest in medicinal chemistry for its role as a non-classical bioisostere. It functions primarily as a three-dimensional substitute for para-substituted phenyl rings and other aromatic systems in the design of bioactive molecules . This replacement strategy, often termed "escaping flatland," aims to improve the physicochemical properties of drug candidates by increasing the fraction of sp3-hybridized carbon atoms . The application of the bicyclo[1.1.1]pentane (BCP) motif has been shown to yield compounds with excellent passive permeability and enhanced aqueous solubility compared to their aromatic analogues, which can translate into superior oral absorption and overall drug-likeness . Researchers utilize this amine-functionalized BCP derivative to incorporate the rigid, strained cage structure into target molecules, potentially leading to improved metabolic stability and a more optimal balance of properties in lead compounds . The primary value of this reagent lies in its use in the synthesis of potential therapeutics, with over 300 patents describing BCP applications in drug discovery projects as of 2024 . The bridgehead methanamine group serves as a versatile handle for further synthetic elaboration, enabling its conjugation to various pharmacophores. This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B13330034 Bicyclo[1.1.1]pentane-1-methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

1-bicyclo[1.1.1]pentanylmethanamine

InChI

InChI=1S/C6H11N/c7-4-6-1-5(2-6)3-6/h5H,1-4,7H2

InChI Key

CMTDDETYQKOUFZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CN

Origin of Product

United States

Synthetic Strategies for Bicyclo 1.1.1 Pentane 1 Methanamine and Its Derivatives

Methodologies for Constructing the Bicyclo[1.1.1]pentane Skeleton

The unique reactivity of [1.1.1]propellane, stemming from its weak central carbon-carbon bond, allows for a variety of strain-release reactions. nih.gov These reactions can be broadly categorized into radical additions and anionic/nucleophilic additions, both of which are effective in forming the BCP scaffold. nih.gov

The exceptional reactivity of the central bond between the two bridgehead carbons in [1.1.1]propellane is the cornerstone of modern BCP synthesis. The release of ring strain provides a strong thermodynamic driving force for reactions that cleave this bond, leading to the formation of 1,3-disubstituted BCP derivatives. rsc.org

Radical additions represent one of the most common and versatile methods for functionalizing [1.1.1]propellane. acs.org These reactions typically proceed through the formation of a bicyclo[1.1.1]pentyl radical intermediate, which can then be trapped by various radical acceptors. nih.gov The high reactivity of [1.1.1]propellane towards radicals makes this approach particularly effective. acs.org

Strain-Release Reactions of [1.1.1]Propellane

Radical Addition Pathways to [1.1.1]Propellane
Carbon-Centered Radical Intermediates

The addition of carbon-centered radicals to [1.1.1]propellane is a powerful tool for creating carbon-carbon bonds at the bridgehead positions of the BCP core. nih.gov These radicals can be generated from a variety of precursors, such as carboxylic acids and organohalides. nih.gov For instance, photoredox catalysis can be employed to generate alkyl radicals from iodonium (B1229267) dicarboxylates, which then add to [1.1.1]propellane to form a bridgehead BCP radical. nih.govacs.org This intermediate can be further functionalized in multicomponent reactions. nih.gov

A notable example is the iron(II) phthalocyanine-catalyzed multicomponent carboamination of [1.1.1]propellane. nih.gov In this reaction, a carbon-centered radical adds to the propellane, and the resulting BCP radical is trapped by an azodicarboxylate to yield multi-functionalized BCP derivatives. nih.gov These products can then be converted to 3-substituted BCP-amines.

Table 1: Examples of Carbon-Centered Radical Additions to [1.1.1]Propellane

Radical SourceCatalyst/ConditionsProduct TypeReference
Iodonium dicarboxylatesIridium photocatalyst / Cu(acac)₂C,N-difunctionalized BCPs nih.govacs.org
Hydrazyl reagent / Di-tert-butyl azodicarboxylateIron(II) phthalocyanine (B1677752) / TBHPMulti-functionalized BCPs nih.gov
Carboxylic acids / OrganohalidesPhotoredox catalysisAlkyl-, aryl-, and alkenyl-functionalized BCP boronates nih.gov
Nitrogen-Centered Radical Pathways (specifically for BCPAs)

The direct addition of nitrogen-centered radicals to [1.1.1]propellane offers a concise route to bicyclo[1.1.1]pentylamines (BCPAs). nih.gov This approach is particularly attractive as BCPAs are considered valuable bioisosteres of anilines in medicinal chemistry. nih.gov

Several methods have been developed to generate and utilize nitrogen-centered radicals for the synthesis of BCPAs. nih.gov One strategy involves the fragmentation of α-iodoaziridines, initiated by triethylborane, to produce a nitrogen-centered radical that adds to [1.1.1]propellane. nih.govacs.org Another approach utilizes the photoredox-catalyzed generation of amidyl radicals from hydroxamic acids, which then undergo a strain-release reaction with [1.1.1]propellane. nih.govresearchgate.net This method allows for the divergent synthesis of 3-functionalized BCPAs by trapping the resulting BCP radical with various radical acceptors. nih.gov

Despite these advances, the scope of nitrogen-centered radical precursors remains an area of active research. nih.govresearchgate.net

Table 2: Methods for Generating Nitrogen-Centered Radicals for BCPA Synthesis

Radical PrecursorGeneration MethodTrapping Agent (for 3-functionalization)Reference
α-IodoaziridinesTriethylborane initiationIodine atom transfer nih.govacs.org
N-Hydroxyphthalimide estersVisible-light photoredox catalysisHydrogen atom transfer, etc. nih.govresearchgate.net
N-NitrososulfonamidesEnergy transfer photocatalysisC─H, C─X, C─S, or C─C coupling researchgate.net
Photochemical Radical Reactions

Photochemistry provides a powerful and versatile platform for initiating radical additions to [1.1.1]propellane. nih.govacs.org Irradiation with UV light can promote the formation of radicals from various precursors, which then readily react with the strained central bond of propellane. nih.govorgsyn.org

A classic example is the photochemical addition of diacetyl to [1.1.1]propellane, which has been utilized for the large-scale synthesis of 1,3-diacetylbicyclo[1.1.1]pentane. nih.govacs.orgorgsyn.org This diketone serves as a key intermediate for producing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.org More recently, visible-light photoredox catalysis has emerged as a milder and more general method for generating a wide range of radicals for addition to [1.1.1]propellane. researchgate.net This technique has been successfully applied to the synthesis of (hetero)arylated and polycyclic BCPs from organic halides. The use of photocatalysts like fac-Ir(ppy)₃ allows for the generation of both aryl and nonstabilized alkyl radicals under mild conditions.

Furthermore, the UV-initiated silaboration of [1.1.1]propellane provides direct access to BCP derivatives bearing both boron and silicon functional groups, which are versatile handles for further synthetic transformations. nih.gov

While radical additions are more common, the addition of anions and nucleophiles to [1.1.1]propellane provides a complementary and important pathway to BCP derivatives. acs.org These reactions often require highly reactive organometallic reagents and can be more sensitive to steric hindrance. nih.govacs.org

A significant breakthrough in this area was the development of "turbo-amide" enabled ring-opening of [1.1.1]propellane, which solved a long-standing challenge in the synthesis of monosubstituted bicyclo[1.1.1]pentylamines. Deprotonated dialkylamines, particularly when activated with reagents like i-PrMgCl·LiCl, can act as potent nucleophiles that add to the central bond of propellane. nih.gov

The addition of carbon-based nucleophiles, such as organomagnesium and organolithium reagents, is also a well-established method for constructing the BCP skeleton. nih.govrsc.org For instance, the addition of Grignard reagents to [1.1.1]propellane generates BCP organomagnesium species that can be trapped with various electrophiles or used in cross-coupling reactions. nih.govrsc.org More recently, the addition of 2-azaallyl anions, generated from N-benzyl ketimines, to [1.1.1]propellane has been shown to be a rapid and high-yielding method for preparing BCP benzylamine (B48309) derivatives. rsc.orgrsc.org Computational studies suggest that this transformation likely proceeds through a two-electron pathway. nih.gov

Transition Metal-Catalyzed Functionalization of [1.1.1]Propellane

While radical and anionic additions to [1.1.1]propellane are common, transition metal-catalyzed transformations are less developed. ccspublishing.org.cn However, some notable examples exist. Nickel(0) catalysis, for instance, can utilize [1.1.1]propellane as a carbene precursor for the cyclopropanation of alkenes, leading to methylenespiro[2.3]hexane derivatives. ccspublishing.org.cnbris.ac.uk This reaction proceeds through a proposed nickel-carbene intermediate formed via a concerted double C-C bond cleavage of a nickel-[1.1.1]propellane complex. bris.ac.uk

Other transition-metal-catalyzed reactions have been reported, but they often suffer from poor selectivity, yielding mixtures of ring-opened isomers, dimers, and trimers. bris.ac.uk

Carbene Insertion into Bicyclo[1.1.0]butanes

An alternative to the functionalization of [1.1.1]propellane is the synthesis of the BCP core via carbene insertion into the interbridgehead bond of bicyclo[1.1.0]butanes (BCBs). acs.orgnih.gov This method is particularly useful for accessing bridge-substituted BCPs. nih.gov The reaction of dihalocarbenes with BCBs, followed by dehalogenation, can produce the BCP framework. nih.gov

A recent development in this area is the first catalytic metal carbene insertion into BCBs using triftosylhydrazones as stable carbene precursors. chemrxiv.org This method avoids the need for [1.1.1]propellane and provides access to valuable 1,2,3-trisubstituted BCPs in good to excellent yields. chemrxiv.org Mechanistic studies support a direct, stepwise metal carbene addition into the C–C bond of the BCB. chemrxiv.org This strategy has been used to synthesize 2,2-difluorobicyclo[1.1.1]pentanes via difluorocarbene insertion. nih.gov

Targeted Synthesis of Bicyclo[1.1.1]pentane-1-methanamine and its Amino-Functionalized Analogues

Specific strategies have been developed for the direct introduction of amino functionalities onto the BCP scaffold, leading to this compound and related compounds.

Direct Amination Approaches from [1.1.1]Propellane

Direct amination of [1.1.1]propellane represents a highly efficient route to amino-BCP derivatives. One of the breakthroughs in this area was the use of "turbo" amides, which are highly reactive lithium amide reagents. nih.gov For example, the lithium amide of dibenzylamine (B1670424) can add across the central bond of [1.1.1]propellane. baranlab.orgblogspot.com After deprotection, this method provides a scalable route to bicyclo[1.1.1]pentylamine. baranlab.org

Another powerful direct amination strategy is the aminoalkylation of [1.1.1]propellane. This method involves the sequential addition of magnesium amides and alkyl electrophiles to [1.1.1]propellane, yielding 3-alkylbicyclo[1.1.1]pentan-1-amines. acs.orgresearchgate.net The mild reaction conditions tolerate a variety of important functional groups and allow for the efficient incorporation of pharmaceutically relevant amines. acs.org

Radical-based methods have also emerged as a powerful tool for the direct amination of [1.1.1]propellane. nih.gov For instance, a multicomponent carboamination of [1.1.1]propellane has been developed using an iron(II) catalyst. ccspublishing.org.cn

Synthesis via Derivatization of Bicyclo[1.1.1]pentane Precursors

An alternative to direct amination is the synthesis of this compound and its analogues from pre-functionalized BCPs. This often involves a two-step process where a functional handle is first installed on the BCP core, which is then converted to an amine.

A common precursor is 1-iodobicyclo[1.1.1]pentane. This compound can be converted to the corresponding organolithium or Grignard reagent, which can then be reacted with an appropriate electrophile to introduce a nitrogen-containing group. For example, treating 1-iodo-3-methylbicyclo[1.1.1]pentane with tert-butyllithium (B1211817) followed by quenching with carbon dioxide yields 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid. univ.kiev.ua This acid can then be converted to the primary amine, (3-methylbicyclo[1.1.1]pentan-1-yl)methanamine, through standard functional group transformations. univ.kiev.ua

Similarly, BCP boronate esters, synthesized via methods like the 2-azaallyl anion addition/borylation, serve as versatile intermediates. nih.gov The boronate group can be transformed into an amino group through various cross-coupling reactions.

Conversion from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid and its Derivatives

A prevalent and historically significant route to BCP-containing compounds, including amines, begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govacs.org This diacid serves as a versatile starting material for a variety of functional group transformations. nih.govacs.org

The synthesis of the diacid itself has been optimized for large-scale production. A key development involves a flow photochemical reaction between [1.1.1]propellane and diacetyl, which can produce approximately one kilogram of the resulting diketone intermediate in a single day. nih.govacs.org This diketone is then converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction, which has been successfully performed on a multigram scale. nih.govacs.org

From the diacid, various derivatives can be prepared. For instance, gram-scale transformations have been developed to yield alcohols, other acids, trifluoroborates, and amino acids. nih.gov The conversion to amines can be achieved through standard functional group manipulations of the carboxylic acid groups.

Functionalization of Halogenated Bicyclo[1.1.1]pentanes

An alternative and powerful strategy for synthesizing BCP amines involves the functionalization of halogenated BCPs. These halogenated intermediates can be prepared through several methods, including the atom-transfer radical addition (ATRA) of alkyl halides to tricyclo[1.1.1.0¹³]pentane. rsc.org This approach is notable for its mild reaction conditions. rsc.org

A particularly efficient method for generating halogenated BCPs is the light-induced reaction between alkyl iodides and [1.1.1]propellane. researchgate.net This catalyst- and initiator-free reaction can be performed in flow and has been scaled to produce kilogram quantities of bicyclo[1.1.1]pentane iodides. researchgate.net In many cases, the resulting products are of high purity (~90%) and can be used directly in subsequent steps without further purification. researchgate.net

These halogenated BCPs are versatile intermediates that can be converted to a range of derivatives, including those with carbonyl, alcohol, and heterocyclic functionalities. rsc.org The synthesis of this compound can be achieved by nucleophilic substitution of the halogen with an appropriate nitrogen-containing nucleophile.

Stereoselective Synthesis of Enantioenriched Bicyclo[1.1.1]pentane Amines

The development of methods for the stereoselective synthesis of α-chiral BCP amines is a crucial advancement for medicinal chemistry, where the three-dimensional arrangement of atoms is critical for biological activity. nih.govescholarship.org

One successful approach involves the diastereoselective functionalization of BCP derivatives containing a chiral auxiliary. acs.org For example, α-chiral BCPs have been synthesized with high diastereoselectivity through the asymmetric functionalization of enolates derived from α-BCP oxazolidinones. acs.org This methodology has been applied to the synthesis of BCP analogues of biologically important molecules like phenylglycine and tarenflurbil. acs.org

Metal Hydride Hydrogen Atom Transfer Reactions for Stereocontrol

A significant breakthrough in the stereoselective synthesis of BCP amines is the use of metal hydride hydrogen atom transfer (MH HAT) reactions. nsf.gov This method allows for the direct and stereoselective synthesis of BCP benzylamine derivatives from [1.1.1]propellane and mesityl sulfinimines. nsf.govupenn.edu The reaction proceeds with high diastereoselectivity, providing access to medicinally relevant heterocyclic BCP methanamines. nsf.govupenn.edu This strategy has been successfully applied to the streamlined synthesis of a BCP analogue of a key intermediate for the antihistamine levocetirizine. nsf.gov Mechanistic studies have highlighted the importance of controlled silane (B1218182) addition during the reaction initiation to avoid competitive hydrogen evolution. nsf.gov

Scalability and Practicality of Synthetic Methods

The practical application of BCPs in academic and industrial settings hinges on the scalability and efficiency of their synthetic routes.

Large-Scale Preparations for Academic and Industrial Applications

Significant progress has been made in developing large-scale syntheses of key BCP intermediates. As mentioned previously, the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been scaled up through flow photochemistry, enabling kilogram-scale production of the diketone precursor within a day and subsequent multigram synthesis of the diacid. nih.govacs.orgnih.gov

Similarly, the synthesis of 1-iodobicyclo[1.1.1]pentane from [1.1.1]propellane and alkyl iodides has been demonstrated on a kilogram scale using a flow process. researchgate.net Furthermore, a scalable, one-pot multicomponent process for the gram-scale synthesis of bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride has been reported. The reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, followed by deprotection and reduction, offers a scalable, high-yielding, and safer route to 1-bicyclo[1.1.1]pentylamine compared to previous methods. acs.org

Flow Chemistry Approaches

Flow chemistry has emerged as a powerful tool for the synthesis of BCP derivatives, offering advantages in terms of safety, control, and scalability. rsc.orgrsc.org Continuous flow processes have been developed for the on-demand generation of [1.1.1]propellane, the key precursor for many BCP syntheses. rsc.orgrsc.org These systems can produce solutions of [1.1.1]propellane that are directly derivatized into various BCP species, with throughputs reaching up to 8.5 mmol per hour, providing straightforward access to gram quantities of BCP building blocks. rsc.orgrsc.org

Flow chemistry has also been instrumental in the large-scale photochemical synthesis of the diketone precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, avoiding the use of hazardous mercury lamps. nih.govacs.org Additionally, continuous photochemical transformations of [1.1.1]propellane in flow have been developed to produce valuable BCPs with mixed ester and acyl chloride functionalities. rsc.org

Functionalization and Derivatization Reactions of Bicyclo 1.1.1 Pentane 1 Methanamine and Its Scaffolds

Functionalization at Bridgehead Positions (C1 and C3)

The functionalization of the tertiary bridgehead positions (C1 and C3) of BCP derivatives is a well-documented area of research. nih.govresearchgate.net These positions are the most common sites for introducing chemical diversity into the BCP scaffold.

A prevalent strategy for functionalizing the bridgehead positions of BCPs involves the reaction of [1.1.1]propellane with organometallic reagents. This process generates bicyclo[1.1.1]pentyl organometallic intermediates that can be subsequently trapped with various electrophiles or utilized as nucleophiles in cross-coupling reactions. chemrxiv.orgthieme-connect.de For instance, the addition of Grignard reagents to [1.1.1]propellane forms BCP-Grignard adducts, which can then react with electrophiles to install a range of functional groups, including halides and carbonyls. acs.orgnih.gov

Transition metal-catalyzed cross-coupling reactions are also extensively used to form C-C bonds at the bridgehead positions. rsc.org Both nucleophilic and electrophilic BCP derivatives can be employed in these transformations. rsc.org A notable example is the iron-catalyzed Kumada cross-coupling of 1-iodo-BCPs with aryl and heteroaryl Grignard reagents, which represents the first general use of iodo-BCPs as cross-coupling electrophiles. acs.orgresearchgate.net This method is valued for its mild conditions and broad substrate scope. researchgate.net Palladium- and nickel-catalyzed cross-couplings of BCP-Grignard reagents with aryl and heteroaryl halides are also effective. acs.orgnih.gov

Table 1: Examples of Cross-Coupling Reactions for Bridgehead Functionalization

Catalyst SystemBCP SubstrateCoupling PartnerProduct TypeReference
Fe(acac)₃/TMEDA1-Iodo-BCPAryl/Heteroaryl Grignard1,3-Disubstituted BCP acs.org
Palladium/NickelBCP-GrignardAryl/Heteroaryl Halide1,3-Disubstituted BCP nih.gov

Bicyclo[1.1.1]pentane boronate esters are highly versatile and stable intermediates that enable rapid diversification of the BCP scaffold. chemrxiv.org A single-step, transition-metal-free, multi-component approach has been developed for the synthesis of BCP boronates. nih.gov This method involves the addition of radicals, generated from carboxylic acids or organohalides, to [1.1.1]propellane, followed by a polarity-matched borylation. nih.gov

These boronate esters, particularly the pinacol (B44631) esters (Bpin), can be readily converted into other functional groups. nih.govelsevierpure.com For example, they can be transformed into trifluoroborates and boronic acids, which are more reactive boron derivatives. chemrxiv.org The BCP boronate esters can participate in various photoredox transformations to forge C-C and C-N bonds. nih.gov A programmable bis-functionalization strategy has been reported, which allows for the late-stage sequential derivatization of BCP bis-boronates. This approach leverages the different reactivity of two boronate esters on the BCP core, enabling selective functionalization at the C3 bridgehead position while leaving a C2-boronate ester intact for subsequent reactions. nih.govelsevierpure.com This strategy provides access to previously unexplored chemical space, including C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov

Table 2: Diversification Reactions of BCP Boronate Esters

Reagent/CatalystBCP SubstrateReaction TypeProductReference
KHF₂BCP-BpinConversionBCP-trifluoroborate chemrxiv.org
Methyl boronic acidBCP-BpinConversionBCP-boronic acid chemrxiv.org
Photoredox catalystBCP-trifluoroborateCross-couplingC-C and C-N bond formation nih.gov

Functionalization at Bridge Positions (C2, C4, C5)

In contrast to the well-established chemistry of the bridgehead positions, the functionalization of the three equivalent secondary bridge positions (C2, C4, and C5) of the BCP core is an emerging field. nih.govresearchgate.net These positions offer novel vectors for drug discovery and applications in materials science. nih.govresearchgate.net

The functionalization of the BCP bridge positions presents significant synthetic challenges due to the unique properties of the BCP core. nih.govresearchgate.net The C-H bonds at the bridge positions are strong and relatively inert, making their direct functionalization difficult. nih.govnih.gov Consequently, many approaches have relied on multistep de novo synthesis, where the desired substituent is installed before the construction of the BCP core. nih.govnih.gov This approach can be lengthy and non-modular. nih.gov

To address these challenges, new methodologies are being developed for the direct functionalization of the bridge C-H bonds. These emerging strategies aim to provide more streamlined and versatile access to bridge-substituted BCPs. nih.gov

Decarboxylative reactions of carboxylic acids offer a powerful method for generating a wide range of organic molecules. nih.gov This strategy can be applied to BCP bridge carboxylic acids to introduce new functional groups. Photocatalysis, in conjunction with copper catalysis, has been employed for the decarboxylative oxidation of carboxylic acids using molecular oxygen as a green oxidant. researchgate.net This method is effective for a variety of acid types. researchgate.net

Furthermore, copper-catalyzed decarboxylative borylation of aryl carboxylic acids has been achieved through photoinduced ligand-to-metal charge transfer. princeton.edu This process converts the carboxylic acid into an aryl radical that can be trapped with a boron source. princeton.edu Such strategies could potentially be adapted for the functionalization of BCP bridge carboxylic acids, providing a route to valuable boronate intermediates that can be further diversified. nih.gov

Direct C-H functionalization represents a highly attractive and efficient approach to modifying the BCP scaffold. acs.org While challenging, progress has been made in this area. Rhodium-catalyzed enantioselective bridgehead C-H functionalization using donor/acceptor carbenes has been developed to functionalize the C-H bond at the bridgehead position. acs.orgnih.gov

For the more challenging bridge positions, a generalizable synthetic linchpin strategy has been reported. nih.gov This method involves the radical C-H abstraction of the BCP core, which can be achieved through the mild generation of a strong hydrogen atom abstractor. nih.gov This allows for the one-pot synthesis of novel 2-substituted BCP synthetic linchpins. nih.gov These linchpins can then serve as common precursors for a variety of complex 2-substituted BCPs through metallaphotoredox protocols, enabling access to previously inaccessible electrophile and nucleophile fragments at the 2-position. nih.gov

Another approach involves the iridium-catalyzed borylation of the bridgehead tertiary C-H bond, which has shown high selectivity. chemrxiv.org While this method targets the bridgehead, the development of catalysts with different selectivities could potentially enable the functionalization of the bridge C-H bonds in the future. researchgate.net

Preparation of Diverse BCP-Containing Building Blocks

The rigid bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for para-substituted benzene (B151609) rings, internal alkynes, and t-butyl groups in medicinal chemistry. nih.govacs.orgthieme-connect.de Its unique three-dimensional structure can enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability. acs.orgnih.gov The growing demand for these scaffolds has spurred the development of a robust synthetic toolkit, enabling the preparation of a wide array of functionalized BCP building blocks from precursors like [1.1.1]propellane or bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govnih.gov These building blocks are crucial for incorporating the BCP motif into complex molecules for drug discovery and material science. nih.gov

Synthesis of BCP-Derived Carboxylic Acids, Alcohols, and Aldehydes

The functionalization of the BCP core into carboxylic acids, alcohols, and aldehydes provides a versatile set of building blocks for further synthetic transformations. A cornerstone of BCP chemistry is the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which serves as a common starting point for numerous derivatives. nih.govacs.org

Carboxylic Acids: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be produced on a multigram scale through a haloform reaction of a diketone precursor, which itself is generated via a photochemical reaction between [1.1.1]propellane and diacetyl. nih.govacs.org This diacid is a versatile intermediate that can be transformed into mono-protected esters, such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, allowing for selective modification of one carboxylic group. nih.gov For instance, oxidation of a phenyl group on a BCP scaffold using sodium periodate (B1199274) (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃) can yield a monocarboxylic acid. nih.gov

Alcohols: BCP-alcohols are typically prepared via the reduction of their corresponding carboxylic acid or ester derivatives. The reduction of a BCP ester group using strong reducing agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) effectively yields the corresponding alcohol in high yield. nih.gov This method is also applicable to the synthesis of functionalized methyl-substituted BCP alcohols. univ.kiev.ua While the synthesis of BCP alcohols is well-established, their subsequent etherification has been a significant challenge. However, recent developments have provided a practical solution by utilizing trichloroacetimidate (B1259523) reactivity under acidic conditions, which circumvents the base-mediated decomposition pathways that previously hindered the synthesis of BCP ethers. chemrxiv.org

Aldehydes: Bicyclo[1.1.1]pentylaldehydes are highly valuable and versatile synthetic intermediates. chemrxiv.orgresearchgate.net A straightforward one-pot procedure to synthesize these aldehydes involves the reaction of aryl-halides with [1.1.1]propellane. chemrxiv.org These stable aldehyde building blocks serve as key precursors for a wide variety of further derivatizations, showcasing their utility in expanding the chemical space of BCP-containing molecules. researchgate.net

Table 1: Synthesis of BCP-Derived Carboxylic Acids, Alcohols, and Aldehydes
Starting MaterialReagents/ConditionsProduct TypeReference
1,3-Diketone BCPHaloform Reaction (e.g., NaOH, Br₂)Di-carboxylic Acid nih.govacs.org
BCP-EsterLiAlH₄ in THFAlcohol nih.gov
Phenyl-Substituted BCPNaIO₄/RuCl₃ (cat.)Carboxylic Acid nih.gov
Aryl-Halides and [1.1.1]PropellaneOne-pot procedureAldehyde chemrxiv.org
BCP-AlcoholTrichloroacetimidate activation (acidic)Ether chemrxiv.org

Generation of Azides and Terminal Alkynes for Click Chemistry

The development of BCP-derived building blocks suitable for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has significantly broadened the applications of these scaffolds in medicinal, combinatorial, and bioconjugate chemistry. enamine.netresearchgate.net These reactions rely on the efficient synthesis of BCPs bearing terminal alkyne or azide (B81097) functionalities.

BCP-Azides: The synthesis of 1-azidobicyclo[1.1.1]pentanes can be achieved in a few steps, often starting from the corresponding BCP carboxylic acids. enamine.netresearchgate.net A key transformation is a copper-catalyzed diazo-transfer reaction, which converts a primary amine derived from the carboxylic acid into the desired azide. enamine.netresearchgate.net An alternative and direct approach involves the azidoheteroarylation of [1.1.1]propellane. rsc.org This metal-free method uses an azido (B1232118) radical, generated from phenyliodine(III) diacetate (PIDA) and azidotrimethylsilane (B126382) (TMSN₃), which adds to the central bond of propellane to form the 1-azido-3-heteroaryl BCP product directly. rsc.org

BCP-Terminal Alkynes: Bicyclo[1.1.1]pentyl-substituted terminal alkynes are also typically prepared from carboxylic acid precursors. researchgate.net The key step in this transformation is a Seyferth–Gilbert homologation, which converts a BCP-aldehyde (derived from the acid) into a terminal alkyne. enamine.net This is commonly performed using the Ohira–Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate). researchgate.net Both the resulting BCP-azides and BCP-alkynes have been shown to be effective substrates in click reactions, confirming their utility as versatile building blocks. enamine.net

Table 2: Synthesis of BCP Azides and Alkynes for Click Chemistry
Target Functional GroupStarting MaterialKey Reaction/ReagentsReference
AzideBCP-Carboxylic Acid (via amine)Copper-catalyzed diazo transfer enamine.netresearchgate.net
Azide[1.1.1]PropellaneAzidoheteroarylation (PIDA, TMSN₃) rsc.org
Terminal AlkyneBCP-Carboxylic Acid (via aldehyde)Seyferth–Gilbert homologation (Ohira–Bestmann reagent) enamine.netresearchgate.net

Synthesis of Fluorinated BCPs (e.g., Perfluoroalkyl-Substituted)

The introduction of fluorine atoms into the BCP scaffold is a critical strategy in medicinal chemistry for modulating the physicochemical properties of drug candidates. nih.govchemrxiv.org Fluorination can significantly impact lipophilicity, metabolic stability, and acidity/basicity. chemrxiv.org

Monofluorinated BCPs: A practical and scalable synthesis for bridgehead-fluorinated BCPs has been developed, overcoming earlier challenges that resulted in low yields. nih.gov One successful method involves the reaction of a bicyclo[1.1.0]butane intermediate with dibromofluoromethane (B117605) (CHFBr₂). nih.govchemrxiv.org This approach has enabled the production of monofluorinated BCPs on a gram scale. nih.gov Another route to bridgehead-fluorinated BCPs is the direct fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with an electrophilic fluorinating agent such as Selectfluor in the presence of silver nitrate (B79036) (AgNO₃). acs.org The resulting fluoro-BCP acids and amines, such as (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine, are valuable building blocks for drug design. chemrxiv.orgevitachem.com

Difluorinated BCPs: Synthetic approaches to difluoro-substituted BCPs have also been established. A key method involves the addition of difluorocarbene (:CF₂) to electron-rich bicyclo[1.1.0]butanes. researchgate.net The difluorocarbene can be generated from precursors like trimethyl(trifluoromethyl)silane (TMSCF₃). This reaction provides access to 2,2-difluorobicyclo[1.1.1]pentanes, which are proposed as saturated bioisosteres for the benzene ring. researchgate.net

Perfluoroalkyl-Substituted BCPs: The synthesis of BCPs bearing perfluoroalkyl groups is an area of growing interest. researchgate.netresearchgate.net These motifs are valuable in pharmaceutical and materials science, though developing efficient synthetic methodologies remains a key objective for researchers. researchgate.net

Table 3: Synthesis of Fluorinated BCP Derivatives
Product TypeStarting MaterialKey Reagents/ConditionsReference
Monofluoro-BCPBicyclo[1.1.0]butaneCHFBr₂ nih.govchemrxiv.org
Monofluoro-BCP AcidBCP-Dicarboxylic AcidSelectfluor, AgNO₃ acs.org
Difluoro-BCPBicyclo[1.1.0]butaneDifluorocarbene (:CF₂) from TMSCF₃/NaI researchgate.net
Fluoro-BCP Amine[1.1.1]PropellaneRadical fluorination followed by amination evitachem.com

Computational Chemistry and Mechanistic Insights into Bicyclo 1.1.1 Pentane Reactivity

Theoretical Studies of Strain and Bonding in the BCP Core

The BCP framework is characterized by significant ring strain, estimated to be around 65-68 kcal/mol. researchgate.net This strain is a primary driver of its chemical reactivity, particularly in the context of its precursor, [1.1.1]propellane. rsc.org Computational models have been essential in dissecting the nature of the bonding within the BCP core, which deviates significantly from classical descriptions of saturated hydrocarbons. The bridgehead carbons exhibit an inverted tetrahedral geometry, leading to unusual bond angles and electronic properties. researchgate.netthieme-connect.de

Theoretical analysis of [1.1.1]propellane, the common precursor to BCPs, reveals that its diverse "omniphilic" reactivity with electrophiles, nucleophiles, and radicals is not merely due to the release of strain energy. rsc.orgamazonaws.com Instead, it is attributed to σ–π delocalization, a mixing of the inter-bridgehead C1–C3 bonding and antibonding orbitals. amazonaws.com This delocalized electron density makes the molecule highly reactive and capable of engaging with a wide array of reagents to form the more stable BCP system. rsc.orgamazonaws.com

The bonding in the BCP core involves significant rehybridization. The bonds at the bridgehead carbons have high p-character, which is a consequence of the strained geometry. researchgate.netresearchgate.net This unusual hybridization directly influences the properties of the attached C-H bonds.

Computational studies and experimental measurements have established that the bridgehead C-H bond in BCP derivatives is exceptionally strong. researchgate.net For 1-tert-butylbicyclo[1.1.1]pentane, the bridgehead C-H bond dissociation energy (BDE) was determined to be 109.7 ± 3.3 kcal/mol. researchgate.net This value is significantly higher than the tertiary C-H bond in isobutane (B21531) (96.5 ± 0.4 kcal/mol) and is more comparable to the C-H bond strengths found in alkenes and aromatic compounds. researchgate.net The high s-character of the C-H bonding orbitals, where electrons are held closer and more tightly to the nucleus, is responsible for this increased strength. thieme-connect.demasterorganicchemistry.com This high BDE makes the bridgehead C-H bond relatively inert, posing a challenge for direct functionalization. springernature.com

Compound Bond Type Bond Dissociation Energy (kcal/mol)
1-tert-butylbicyclo[1.1.1]pentaneBridgehead C-H109.7 ± 3.3 researchgate.net
IsobutaneTertiary C-H96.5 ± 0.4 researchgate.net
PropaneSecondary (CH₂) C-H97 thieme-connect.de
EtheneC-H110 thieme-connect.de

Elucidation of Reaction Mechanisms in BCP Synthesis and Functionalization

The synthesis of functionalized BCPs most commonly begins with the ring-opening of [1.1.1]propellane. acs.orgresearchgate.net Mechanistic studies, heavily supported by computational analysis, have shown that these reactions can proceed through various pathways, including radical, anionic, and transition-metal-catalyzed routes. The choice of pathway dictates the types of functional groups that can be introduced at the bridgehead positions. nih.govacs.org

The formation and trapping of radical and anionic intermediates are central to BCP synthesis. The reaction of [1.1.1]propellane with a radical initiator leads to the cleavage of the central C1-C3 bond and formation of a kinetically stable bicyclo[1.1.1]pentyl radical. This intermediate can then be trapped by another reagent in multicomponent reactions or participate in a chain propagation process. nih.gov Computational studies have shown that the kinetic barrier for an alkyl radical to add to [1.1.1]propellane is lower than the barrier for it to react with other acceptors like bis(pinacolato)diboron, a feature that has been exploited in the development of multicomponent BCP boronate syntheses. nih.gov

Anionic additions to [1.1.1]propellane generate a bicyclo[1.1.1]pentyl anion. rsc.orgacs.org This intermediate can be trapped by various electrophiles. nih.gov For example, 2-azaallyl anions have been shown to add to propellane, and the resulting BCP carbanion can be trapped with reagents like i-PrOBpin to yield versatile BCP boronic esters. acs.org The stability of these intermediates is influenced by σ-π delocalization of the electron density across the BCP cage, a factor that facilitates these reactions. amazonaws.com

While synthesis from [1.1.1]propellane is common, direct C-H functionalization of pre-existing BCP scaffolds offers a complementary and powerful strategy for creating complex derivatives. springernature.comnih.gov A significant challenge in this area is controlling the selectivity of the reaction, given the presence of primary, secondary, and tertiary C-H bonds.

Remarkably, dirhodium-catalyzed C-H insertion reactions have been developed that exhibit exceptional selectivity for the seemingly inert tertiary bridgehead C-H bond. nsf.govspringernature.com Using donor/acceptor diazo compounds, these catalysts can forge new C-C bonds exclusively at the bridgehead position, without causing fragmentation of the strained BCP framework. nsf.govresearchgate.net Computational studies have provided an explanation for this selectivity: during the concerted, asynchronous transition state of the C-H insertion, a developing positive charge at the tertiary site can be effectively stabilized and sustained across the entire BCP framework. springernature.com In contrast, iridium-catalyzed borylation reactions also show high selectivity for the bridgehead tertiary C-H bond. chemrxiv.org Mechanistic and computational studies for this transformation indicate that the turnover-limiting step is not the C-H cleavage itself but rather a subsequent isomerization of a 7-coordinate iridium intermediate. chemrxiv.org

Catalyst System Functionalization Type Selective Position Mechanistic Rationale
Dirhodium complexes (e.g., Rh₂(TCPTAD)₄)C-C bond formation (Carbene insertion)Tertiary (Bridgehead)Stabilization of developing positive charge across the BCP framework in the transition state. springernature.com
Iridium complexes (e.g., Ir with 2-methylphenanthroline)C-B bond formation (Borylation)Tertiary (Bridgehead)Turnover-limiting step is isomerization of the Ir-complex, not C-H bond cleavage. chemrxiv.org

Validation of Bioisosteric Character through Computational Approaches

A major driver of the interest in BCPs is their application as bioisosteres—substitutes for other chemical groups in bioactive molecules that can maintain or improve biological activity while enhancing physicochemical properties. nih.govnih.gov The BCP core is widely used as a saturated, three-dimensional replacement for para-substituted phenyl rings, internal alkynes, and tert-butyl groups. researchgate.netnih.gov

Computational studies are crucial for validating the geometric and electronic mimicry that underpins this bioisosteric relationship. nih.govnih.gov These approaches are used to compare the dimensions, substituent exit vectors, and electrostatic potential surfaces of BCP derivatives with the functional groups they are intended to replace. nih.govresearchgate.net For example, calculations confirm that the distance between substituents at the 1,3-bridgehead positions of the rigid BCP scaffold closely mimics that of a para-substituted benzene (B151609) ring. acs.org More recently, computational methods have been used to validate that 1,2-difunctionalized BCPs can serve as effective mimics for ortho- and meta-substituted arenes, a long-standing challenge in the field. nih.govnih.govpnas.org Density Functional Theory (DFT) analysis is also used to calculate molecular electrostatic potentials on BCP surfaces to understand and predict their non-covalent interactions with biological targets. researchgate.net

Advanced Spectroscopic and Structural Characterization of Bicyclo 1.1.1 Pentane 1 Methanamine and Its Analogues

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For bicyclo[1.1.1]pentane derivatives, this technique is crucial for confirming the unique geometry of the cage and the spatial arrangement of its substituents.

Detailed research findings from crystallographic studies on BCP analogues reveal key structural features. The central C1-C3 bond, connecting the two bridgehead carbons, is a defining characteristic. The geometry of the BCP core is highly rigid, a feature that is consistently observed across various derivatives. nih.gov For instance, in studies of 1,3-diiodobicyclo[1.1.1]pentane, the bond lengths and angles were found to be within the expected range for BCP derivatives, highlighting this rigidity. nih.gov

Crystallographic analysis also elucidates the non-covalent interactions that govern the packing of these molecules in a crystal lattice. nih.gov In the case of BCP derivatives designed as bioisosteres, X-ray structures have confirmed their ability to mimic the spatial orientation of phenyl rings in protein binding pockets. nih.gov An overlay of the crystal structure of a BCP-containing inhibitor with its phenyl-containing counterpart demonstrated a similar binding mode, validating the bioisosteric replacement strategy. nih.gov The absolute configuration of chiral centers in BCP analogues, often introduced during synthesis, can also be unambiguously determined using this method. nih.gov For example, the absolute configuration of enantiomers of a BCP-containing alcohol was confirmed by X-ray crystallography following asymmetric synthesis. nih.gov

The data below, derived from a representative iodo-substituted BCP derivative, illustrates the typical structural parameters obtained from X-ray analysis.

Table 1: Selected Crystallographic Data for 1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide This table is interactive. Click on the headers to sort.

Parameter Value Reference
Crystal System Monoclinic acs.org
Space Group P21/c nih.gov
C1-C2 Bond Length ~1.54 Å nih.gov
C1-C3 Bridgehead Distance ~1.87 Å acs.org
C2-C4 Bond Length ~1.54 Å nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful and fundamental tool for the structural elucidation of BCP derivatives in solution. High-level ab initio calculations of NMR shielding and spin-spin coupling constants have been compared with experimental data to provide a deep understanding of the electronic structure of the BCP cage. researchgate.net Various nuclei, including ¹H, ¹³C, and ¹⁹F, provide complementary information essential for confirming the identity, purity, and conformation of these molecules. researchgate.netrsc.org

The highly symmetrical and strained nature of the BCP core results in characteristic chemical shifts in both ¹H and ¹³C NMR spectra.

In ¹H NMR spectra, the protons on the BCP cage typically appear as a singlet or a narrow multiplet, integrating to six protons for a 1,3-disubstituted BCP. acs.orgnih.gov The exact chemical shift is influenced by the nature of the substituents at the bridgehead positions. For example, in 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), the six chemically equivalent bridge protons (CH) appear as a singlet at δ 2.39 ppm. nih.gov The protons of the aminomethyl group (-CH₂NH₂) in BCP-1-methanamine would be expected to show a distinct signal, with its chemical shift and multiplicity dependent on the solvent and neighboring groups.

In ¹³C NMR spectra, the bridgehead carbons (C1 and C3) and the methylene (B1212753) bridge carbons (C2, C4, and C5) give rise to distinct signals. The bridgehead carbons are typically shifted significantly downfield compared to the methylene carbons due to the substitution. For instance, in 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, the bridgehead carbons appear at δ 54.3 and δ 45.8 ppm, while the methylene carbons are found at δ 28.5 ppm. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for BCP Derivatives This table is interactive. Click on the headers to sort.

Compound Nucleus Bridge (CH) Bridgehead (C) Other Signals Solvent Reference
1,1′-(BCP-1,3-diyl)bis(ethan-1-one) ¹H 2.39 (s, 6H) - 2.19 (s, 3H), 2.09 (s, 3H) CDCl₃ acs.orgnih.gov
1,1′-(BCP-1,3-diyl)bis(ethan-1-one) ¹³C 43.3 51.9 205.8 (C=O), 26.2 (CH₃) CDCl₃ acs.orgnih.gov
(3-Methyl-BCP-1-yl)methanol ¹H 1.56 (s, 6H) - 3.54 (s, 2H), 1.16 (s, 3H) CDCl₃ univ.kiev.ua
(3-Methyl-BCP-1-yl)methanol ¹³C 50.38 39.67, 36.66 63.3 (CH₂OH), 18.48 (CH₃) CDCl₃ univ.kiev.ua
BCP-1,3-dicarboxylic acid ¹H 2.37 (s, 6H) - 11.65 (br s, 2H) CDCl₃ nih.gov

For fluorinated BCP analogues, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. The introduction of fluorine atoms serves not only to modify the physicochemical properties of the molecule but also as a powerful spectroscopic probe. mykhailiukchem.org The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR ideal for confirming successful fluorination and for studying molecular interactions.

Research on the direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate has shown that ¹⁹F NMR spectra exhibit a wide variety of chemical shifts and long-range coupling constants, which correlate well with calculated structures. acs.orgnih.gov A particularly noteworthy feature is the large through-space coupling (⁴JFF) observed between proximate fluorine atoms on the BCP cage, with values ranging from 50-100 Hz. acs.orgnih.gov This coupling shows a linear dependence on the F-F distance, providing valuable structural information. acs.orgnih.gov The development of scalable methods for producing fluoro-bicyclo[1.1.1]pentanes has been a significant challenge, and ¹⁹F NMR was instrumental in characterizing the products of these new synthetic approaches. chemrxiv.org

Table 3: Representative ¹⁹F NMR Data for Fluorinated BCP Derivatives This table is interactive. Click on the headers to sort.

Compound ¹⁹F Chemical Shift (δ, ppm) Coupling Constants (Hz) Solvent Reference
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid -149.8 - CDCl₃ rsc.org
tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate -169.1 - CDCl₃ rsc.org
1-(3-Iodobicyclo[1.1.1]pentanyl)-3-fluoropyridinium Iodide -116.9 (s) - DMSO-d₆ acs.org

Applications and Future Directions of Bicyclo 1.1.1 Pentane 1 Methanamine in Academic Research

Bicyclo[1.1.1]pentane-1-methanamine as a Bioisostere in Molecular Design

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The BCP core, and by extension this compound, has emerged as a valuable bioisostere for several common structural motifs in drug molecules. nih.govacs.org This is driven by the "escape from flatland" concept in drug design, which advocates for increasing the three-dimensionality of drug candidates to enhance properties like potency, selectivity, and pharmacokinetics. nih.gov

One of the most significant applications of the BCP scaffold is as a non-classical, saturated bioisostere for 1,4-disubstituted phenyl rings. nih.govuniv.kiev.uachemrxiv.org Bicyclo[1.1.1]pentylamines (BCPAs), including this compound, are increasingly used as sp3-rich surrogates for aniline (B41778) and its derivatives. nih.gov This substitution can lead to improved physicochemical properties such as enhanced aqueous solubility, better metabolic stability, and increased membrane permeability compared to their aromatic counterparts. For instance, replacing a central phenyl ring with a BCP moiety in a series of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors effectively mitigated amide hydrolysis, a major metabolic liability, with minimal loss of potency. nih.gov The BCP core serves mainly as a rigid linker, mimicking the spatial arrangement of the para-substituted phenyl ring. nih.gov This strategy has been successfully applied in the design of potent and orally active γ-secretase inhibitors, where the BCP analogue exhibited higher activity and improved metabolic stability. acs.org

The table below illustrates the comparative properties of a phenyl ring and a BCP core as linkers in molecular design.

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP) Core
Geometry PlanarThree-dimensional, rigid
Hybridization sp2sp3
Solubility Generally lower aqueous solubilityGenerally higher aqueous solubility
Metabolic Stability Prone to oxidative metabolismImproved metabolic stability nih.govacs.org
Intellectual Property Crowded patent spaceOffers access to novel chemical space nih.govacs.org

The rigid, linear geometry of the 1,3-disubstituted BCP scaffold makes it an excellent mimic for internal alkynes. nih.govacs.orgnih.gov This is particularly valuable in medicinal chemistry and materials science where rigid linkers are required. researchgate.net Furthermore, the BCP cage can also serve as a bioisosteric replacement for the sterically demanding tert-butyl group. acs.orgnih.gov This substitution can influence a molecule's conformational preferences and its interactions with biological targets, potentially leading to improved pharmacological profiles. nih.gov

The following table compares the structural features of alkynes, tert-butyl groups, and the BCP core.

Structural MotifKey Features
Alkyne Linear geometry, sp hybridization, electron-rich π-system.
tert-Butyl Group Tetrahedral geometry, sp3 hybridization, sterically bulky.
Bicyclo[1.1.1]pentane (BCP) Core Rigid, linear di-substitution, sp3 hybridization, defined 3D structure.

The rigid nature of the BCP core significantly constrains the conformational flexibility of a molecule. researchgate.netnih.gov Unlike a phenyl ring, which allows for some degree of rotation of its substituents, the BCP scaffold holds its substituents in a fixed, linear orientation. researchgate.net This rigidity can be advantageous in drug design by locking the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects. The introduction of a BCP unit also introduces unique stereochemical features, providing opportunities for chemists to explore novel three-dimensional chemical space. researchgate.net

Role in the Discovery of Novel Chemical Space and Intellectual Property

The use of BCP-containing building blocks, including this compound, allows medicinal chemists to venture into novel chemical space. acs.org As the patent landscape for many drug classes becomes increasingly crowded, the incorporation of unique scaffolds like BCPs offers a strategy to generate new intellectual property. nih.govacs.org Since 2012, over 300 patents have been filed involving the use of BCPs in drug discovery projects. univ.kiev.ua The development of scalable synthetic routes to functionalized BCPs is crucial for expanding their application and exploring this new chemical territory. nih.govresearchgate.net

Applications in Materials Science

The unique structural properties of the BCP scaffold are not only beneficial in medicinal chemistry but also in the field of materials science. researchgate.net

The rigid, linear geometry of 1,3-disubstituted BCPs makes them ideal candidates for use as molecular rods or rigid linkers in the construction of supramolecular assemblies and functional materials. nih.govresearchgate.netdigitellinc.comeventsair.com These BCP-based linkers can be used to create well-defined, ordered structures with predictable geometries. digitellinc.com They have been incorporated into various materials, including liquid crystals, molecular rotors, and metal-organic frameworks (MOFs). nih.gov The BCP unit acts as a non-conjugated, insulating linker, which can be useful in the design of electron transfer systems and molecular electronics. digitellinc.com

Future Research Directions in Bicyclo[1.1.1]pentane Chemistry

The field of bicyclo[1.1.1]pentane (BCP) chemistry has expanded rapidly, driven by the recognition of the BCP cage as a valuable bioisostere for para-substituted benzene (B151609) rings, tert-butyl groups, and alkynes in drug discovery. acs.orgresearchgate.net This has led to an extensive synthetic toolkit, making the synthesis of BCP analogues more accessible. acs.org Despite significant progress, several promising avenues for future research remain, particularly concerning the synthesis and application of key building blocks like this compound. Future efforts are expected to focus on creating more efficient synthetic routes, uncovering new chemical reactions, and broadening the application scope of BCP-containing molecules.

Development of New Synthetic Methodologies

Access to structurally diverse BCP derivatives, including this compound, is fundamental to their exploration. While current methods often rely on the ring-opening of [1.1.1]propellane, future research will likely target the development of more practical, scalable, and versatile synthetic strategies. nih.govthieme-connect.de

A primary challenge is the reliance on harsh reagents or conditions in many existing protocols, which can limit functional group tolerance and necessitate the early-stage introduction of the BCP core. nih.gov Future methodologies are expected to overcome these limitations. For instance, the development of visible-light-induced approaches, such as the use of tert-butyl hydrogen peroxide (TBHP) to generate acyl radicals for the synthesis of BCP-ketones, represents a move towards milder, metal-free reaction conditions that tolerate sensitive functional groups. newswise.comkeaipublishing.com

Another key direction is the advancement of multi-component reactions. Strategies that allow for the one-step synthesis of complex BCPs from simple, readily available starting materials are highly desirable. chemrxiv.org A visible light-triggered cascade atom transfer radical addition (CATRA) has been shown to be an effective one-step, three-component process for creating complex BCP scaffolds. chemrxiv.org Expanding these multi-component strategies to directly incorporate the aminomethyl group would significantly streamline the synthesis of derivatives of this compound.

Furthermore, there is a need for methods that provide stereocontrol. researchgate.net As BCPs are increasingly used to create complex three-dimensional molecules, developing catalytic asymmetric transformations to produce chiral BCPs with adjacent stereocenters is a valuable goal. chinesechemsoc.orgresearchgate.net This would allow for a more detailed exploration of the structure-activity relationships of chiral BCP-containing drug candidates.

Table 1: Comparison of Emerging Synthetic Strategies for BCPs

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Photoredox Catalysis Uses visible light, often metal-free, mild conditions. newswise.comkeaipublishing.comHigh functional group tolerance, enabling late-stage functionalization of complex molecules containing the aminomethyl group.
Multi-component Reactions Combines three or more reactants in a single step. chemrxiv.orgnih.govIncreased efficiency and rapid access to diverse libraries of this compound derivatives.
Flow Chemistry Reactions are performed in continuous-flowing streams. enamine.netnih.govImproved scalability, safety, and control over reaction parameters for large-scale production.
Asymmetric Catalysis Enables the synthesis of enantioenriched BCP derivatives. chinesechemsoc.orgAccess to chiral building blocks for exploring stereochemistry in drug design.

Exploration of Novel Reactivity Patterns

The unique strained structure of the BCP core dictates its reactivity, which has been primarily exploited through radical and anionic additions to [1.1.1]propellane. nih.govresearchgate.net However, the full reactive potential of functionalized BCPs like this compound is yet to be realized.

Future research will likely delve into unexplored reactivity modes. Electrophilic activation of the BCP core has been challenging due to the instability of BCP cations, but recent successes in this area open new possibilities. researchgate.net A significant breakthrough has been the synthesis of a stable tertiary alkyl thianthrenium salt of BCP, which enables a range of cross-coupling reactions to form C-N, C-C, and C-O bonds, a reactivity pattern that could be extended to aminomethyl-substituted BCPs. rwth-aachen.de

The interplay between the functional group and the BCP cage is another area ripe for exploration. The amine of this compound could be used as a directing group to control functionalization at other positions of the scaffold, such as the C2 or C4 positions. The development of methods for the synthesis of 1,2-difunctionalized BCPs has already provided access to mimics of ortho- and meta-substituted arenes, and applying this chemistry to amine-containing scaffolds would be a logical next step. pnas.org

Investigating the BCP core's ability to mediate long-range electronic effects could also lead to novel reactivity. The staffane backbone, a polymer of BCP units, has been shown to facilitate long-range spin density propagation, suggesting that the BCP cage is more than just a rigid spacer. researchgate.net Understanding how the aminomethyl group influences these electronic properties could lead to new applications in materials science and catalysis.

Table 2: Potential Areas for Reactivity Exploration

Reactivity AreaDescriptionRelevance to this compound
Electrophilic Activation Using the BCP core to react with electrophiles, a historically challenging transformation. researchgate.netCould enable direct functionalization of the BCP cage in the presence of the aminomethyl group.
Directed Functionalization Using the aminomethyl group to direct reactions to specific sites on the BCP scaffold.Would allow for precise synthesis of multi-substituted BCPs with controlled regiochemistry.
C-H Activation Directly converting C-H bonds on the BCP cage to other functional groups.A highly atom-economical method for creating complex derivatives.
Strain-Release Polymerization Utilizing the high strain energy of the BCP core to drive polymerization reactions. researchgate.netPotential for creating novel polymers with rigid backbones based on this compound monomers.

Expanding Applications beyond Current Scope

The predominant application of BCPs is in medicinal chemistry as a bioisostere. acs.org While this will continue to be a major focus, future research is poised to expand the utility of this compound into new scientific domains.

In materials science , the rigid, rod-like structure of the BCP unit makes it an ideal building block for creating novel polymers and liquid crystals. researchgate.net this compound could serve as a monomer for the synthesis of new polyamides or polyimides with unique thermal and mechanical properties. The amine functionality also provides a handle for further modification, such as grafting side chains or incorporating conductive moieties.

In bioorthogonal chemistry , the high strain energy of the BCP core could be harnessed for strain-release-driven reactions. researchgate.net The amine group of this compound allows for easy conjugation to biomolecules, potentially creating novel chemical reporters or tools for in vivo imaging and diagnostics.

Another emerging area is the use of BCPs in tissue engineering . While current research focuses on biphasic calcium phosphate (B84403) (BCP) scaffolds, the molecular BCP core could be incorporated into biomaterials to modulate their properties. nih.govepa.gov For example, polymers functionalized with this compound could be used to create scaffolds with enhanced mechanical strength and controlled degradation profiles for bone regeneration. nih.gov

Finally, the use of BCP fragments in fragment-based drug discovery is a promising direction that moves beyond simple bioisosteric replacement. acs.org this compound represents a unique three-dimensional fragment that can be used to explore new chemical space and identify novel binding interactions with biological targets.

Q & A

Q. What are the primary synthetic routes to bicyclo[1.1.1]pentane-1-methanamine, and how do their efficiencies compare?

this compound is synthesized via multiple methods:

  • Reduction of 1-azido-3-iodobicyclo[1.1.1]pentane : This scalable route uses Staudinger or hydrogenolysis conditions, yielding the amine with functional group tolerance .
  • Aminoalkylation of [1.1.1]propellane : Sequential addition of magnesium amides and alkyl electrophiles to propellane enables direct access to 3-alkyl derivatives under mild conditions, streamlining syntheses of key building blocks .
  • Photochemical cycloaddition : Irradiation of [1.1.1]propellane with diacetyl yields 1,3-diacetyl derivatives, which are hydrolyzed to dicarboxylic acids, a precursor for further functionalization . Efficiency Comparison: The propellane-based methods (e.g., aminoalkylation) offer superior functional group compatibility (>70% yields), while photochemical routes require specialized equipment but provide access to dicarboxylic acid derivatives .

Q. Why is bicyclo[1.1.1]pentane (BCP) considered a bioisostere for phenyl rings, and what advantages does it offer in drug design?

BCP’s rigid, three-dimensional structure mimics phenyl rings while improving pharmacokinetics:

  • Structural mimicry : The bridgehead C–C distance (1.85 Å) is shorter than para-phenyl (2.79 Å), but its sp³-rich geometry reduces planarity, enhancing metabolic stability .
  • Improved properties : BCP-containing γ-secretase inhibitors exhibit higher solubility, passive permeability, and potency compared to phenyl analogs due to reduced π-stacking and oxidative metabolism .
  • Versatility : BCP can also mimic tert-butyl groups, offering dual bioisosteric applications in lead optimization .

Advanced Research Questions

Q. What challenges exist in the functionalization of this compound, and what recent methodologies address these?

Functionalizing BCP is challenging due to strain and limited reactive sites:

  • Radical multicomponent carboamination : Enables one-pot synthesis of 3-substituted BCP-amines via radical intermediates, tolerating esters, halides, and heterocycles .
  • Aminoalkylation with alkyl electrophiles : Direct introduction of pharmaceutically relevant amines (e.g., piperidine) at the bridgehead position avoids unstable intermediates .
  • Photochemical (4+2) cycloaddition : Expands access to 1,3-disubstituted derivatives, critical for structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in physicochemical data (e.g., acidity, solubility) of bicyclo[1.1.1]pentane derivatives?

Contradictions arise from strain-induced electronic effects:

  • Acidity studies : 3-Substituted BCP-carboxylic acids exhibit pKa values ~1.5 units lower than benzoic acids due to hyperconjugation from the strained scaffold. Computational modeling (DFT) and titration experiments validate these trends .
  • Solubility optimization : LogP reductions (vs. phenyl) are confirmed via shake-flask assays, but exceptions occur with polar substituents. Use Hansen solubility parameters (HSPs) to predict miscibility in formulation studies .

Q. What experimental strategies are recommended for characterizing the three-dimensional structure of bicyclo[1.1.1]pentane derivatives?

  • X-ray crystallography : Resolves bridgehead bond lengths (e.g., 1.85 Å for C1–C3 in BCP-amines) and confirms substituent orientation .
  • Dynamic NMR : Detects restricted rotation in 1,3-disubstituted derivatives, correlating with steric strain .
  • Computational modeling : MNDO or DFT calculations predict bond angles and strain energy, guiding synthetic design .

Methodological Guidelines

Q. How to design experiments to validate BCP’s bioisosteric equivalence in lead compounds?

  • Pharmacophore mapping : Overlay BCP and phenyl analogs using molecular docking to assess steric/electronic overlap .
  • In vitro assays : Compare target binding (e.g., IC₅₀) and ADME properties (e.g., microsomal stability) between analogs. For example, BCP-based γ-secretase inhibitors showed 10-fold higher potency than phenyl counterparts .

Q. What are best practices for optimizing reaction yields in BCP-amine synthesis?

  • Temperature control : Radical reactions (e.g., carboamination) require −10°C to 25°C to minimize side products .
  • Catalyst screening : Use Pd/C or Raney Ni for selective hydrogenation of azides to amines, avoiding over-reduction .
  • Purification : Chromatography on silica gel with EtOAc/hexane gradients effectively isolates BCP-amines, confirmed by LC-MS and ¹³C NMR .

Data Analysis and Interpretation

Q. How to interpret conflicting NMR data in BCP derivatives?

  • Bridgehead protons : Exhibit upfield shifts (δ 1.5–2.5 ppm) due to diamagnetic shielding. Use 2D NMR (HSQC, HMBC) to assign quaternary carbons .
  • Dynamic effects : Broadening in ¹H NMR at room temperature indicates restricted rotation; variable-temperature studies clarify conformational flexibility .

Q. What computational tools are effective for predicting BCP derivative reactivity?

  • DFT calculations : Model transition states for radical additions (e.g., ΔG‡ ~15 kcal/mol for propellane carboamination) .
  • MD simulations : Predict solubility by simulating solvation shells in water/octanol mixtures .

Current Research Gaps

Q. Why have no BCP-containing drugs reached the market despite extensive patent activity?

  • Toxicity profiling : Limited data on long-term metabolite effects (e.g., potential strain-induced reactive intermediates) require in vivo studies .
  • Scalability : Photochemical and radical methods need optimization for kilogram-scale production .

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